Isostearamidopropyl Morpholine Oxide

Description

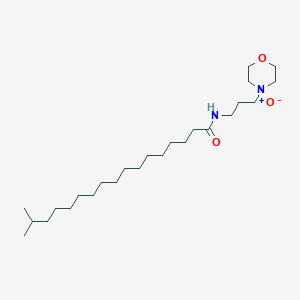

Structure

2D Structure

Properties

CAS No. |

123813-16-1 |

|---|---|

Molecular Formula |

C25H48N2O3 |

Molecular Weight |

424.66022 |

Synonyms |

ISOSTEARAMIDOPROPYL MORPHOLINE OXIDE |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Isostearamidopropyl Morpholine Oxide

Historical Development of Amine Oxide Synthesis Routes

The synthesis of amine oxides (N-oxides) dates back to the late 19th and early 20th centuries, representing a fundamental transformation in organic nitrogen chemistry. Early methods primarily involved the oxidation of tertiary amines. A variety of oxidizing agents were explored, with hydrogen peroxide emerging as a common and effective reagent for this transformation. wikipedia.orgatamanchemicals.com Peracids, such as peroxycarboxylic acids, also proved to be important for these oxidation reactions. wikipedia.org

Historically, the synthesis was often stoichiometric, requiring at least a one-to-one molar ratio of the oxidant to the amine. The reactions were typically conducted in aqueous solutions or other polar solvents. Over the decades, research has focused on improving yields, minimizing side reactions, and developing catalytic systems to make the process more efficient and environmentally benign. asianpubs.orggoogle.com More specialized and powerful oxidizing agents like Caro's acid or m-chloroperoxybenzoic acid (mCPBA) were also employed for specific applications, though their use is less common in large-scale industrial production. atamanchemicals.com The retro-Cope elimination is another reaction that can produce amine oxides, but it is rarely used for direct synthesis. wikipedia.orgatamanchemicals.com

Chemical Pathways for the Production of Isostearamidopropyl Morpholine (B109124) Oxide

The industrial production of Isostearamidopropyl Morpholine Oxide is a multi-step process. It begins with the formation of an amide intermediate, which is then oxidized to yield the final amine oxide product. This sequential approach allows for precise control over the molecular architecture, combining a hydrophobic fatty acid chain with a hydrophilic morpholine oxide head group.

Condensation Reactions Preceding Amine Oxide Formation

The synthesis commences with the formation of the precursor molecule, N-(3-morpholinopropyl)isostearamide. This is achieved through a condensation reaction, specifically an amidation, between isostearic acid and N-(3-aminopropyl)morpholine.

This reaction involves the coupling of a carboxylic acid (isostearic acid) with a primary amine (N-(3-aminopropyl)morpholine) to form an amide bond, with the elimination of a water molecule. The reaction is typically driven to completion by removing the water as it is formed, often by heating the reaction mixture under a vacuum or using a Dean-Stark apparatus.

Reactants for Precursor Synthesis

| Reactant | Chemical Formula | Role |

|---|---|---|

| Isostearic Acid | C₁₈H₃₆O₂ | Fatty acid source (hydrophobic tail) |

Oxidation Reactions for Tertiary Amine to Amine Oxide Transformation

Once the tertiary amine precursor, N-(3-morpholinopropyl)isostearamide, is synthesized and purified, the crucial oxidation step is performed. This reaction converts the nitrogen atom of the morpholine ring into a coordinate covalent bond with an oxygen atom, forming the N-oxide. wikipedia.org

The most prevalent method for this transformation on an industrial scale is oxidation with hydrogen peroxide (H₂O₂). wikipedia.orgatamanchemicals.com This method is favored due to the relatively low cost and the fact that its primary byproduct is water, making it an environmentally attractive option. acs.org The reaction is typically carried out in an aqueous solution or a suitable solvent like isopropanol. mdpi.com

Alternative oxidation systems, while less common for bulk production, include:

Peracids: Agents like peracetic acid can be used but are often more expensive and less atom-economical than hydrogen peroxide. wikipedia.org

Catalytic Systems: To enhance reaction rates and selectivity, various catalysts can be employed. These include flavin-based catalysts that mimic biological redox processes and metal catalysts like ruthenium or cobalt complexes. asianpubs.orgacs.org Some processes utilize molecular oxygen as the ultimate oxidant, which can be a highly green approach, though it may require more rigorous conditions such as elevated pressure and temperature. asianpubs.orggoogle.com

Common Oxidizing Agents for Tertiary Amines

| Oxidizing Agent | Formula | Key Characteristics |

|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Most common industrial reagent; clean byproduct (water). wikipedia.orgatamanchemicals.com |

| Peroxycarboxylic acids | RCO₃H | Effective but often less atom-economical. wikipedia.org |

| Molecular Oxygen | O₂ | Environmentally ideal but can require catalysts and harsher conditions. google.com |

Mechanistic Investigations of this compound Formation

The formation mechanism of this compound can be understood by examining its two constituent reactions.

Amidation: The condensation of isostearic acid and N-(3-aminopropyl)morpholine proceeds through a nucleophilic acyl substitution pathway. The primary amine of N-(3-aminopropyl)morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isostearic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable amide bond. This process is often acid-catalyzed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

N-Oxidation: The oxidation of the tertiary morpholine nitrogen by hydrogen peroxide is a nucleophilic attack by the amine on the oxidant. The lone pair of electrons on the nitrogen atom attacks one of the oxygen atoms of the H₂O₂ molecule. This leads to the cleavage of the weak oxygen-oxygen bond. A proton transfer then occurs, resulting in the formation of the R₃N⁺-O⁻ bond characteristic of an amine oxide and a molecule of water as the byproduct. When catalysts like flavins are used, the catalyst first reacts with H₂O₂ to form a more potent flavin-hydroperoxide intermediate, which then efficiently oxidizes the tertiary amine. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a practical example of the application of green chemistry principles, particularly in the oxidation step, which is critical for large-scale industrial surfactants.

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govrsc.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product. nih.gov

The oxidation of a tertiary amine to an amine oxide using hydrogen peroxide is a highly atom-economical reaction.

Reaction: R₃N + H₂O₂ → R₃NO + H₂O

In this transformation, the only byproduct is water. Compared to other synthetic routes that might use stoichiometric reagents with larger leaving groups (e.g., oxidation with 2-sulfonyloxaziridines, which generates a sulfonyl imine byproduct), the hydrogen peroxide route is far superior in terms of atom economy. asianpubs.org Addition reactions, such as this oxidation, are inherently more atom-economical than elimination or substitution reactions. rsc.org

Catalytic Approaches in Amine Oxide Production

The conversion of the tertiary amine precursor, N-(3-morpholinopropyl)isostearamide, to this compound is an oxidation reaction. While hydrogen peroxide is the most prevalent oxidizing agent for this transformation in industrial settings, research has explored various catalytic systems to enhance reaction efficiency, selectivity, and sustainability. libretexts.orggoogle.com

The oxidation of tertiary amines to amine oxides can be achieved using hydrogen peroxide, which is considered an environmentally favorable ("green") oxidant as its primary byproduct is water. nih.govfartaklotus.com However, the reaction can be slow and may require elevated temperatures. To address this, several catalytic approaches have been investigated for amine oxidation, which can be broadly categorized as metal-based catalysis and organocatalysis.

Metal-Based Catalysis: Transition metal complexes have shown efficacy in catalyzing the oxidation of amines.

Platinum(II) Complexes: Bridging hydroxo complexes of Platinum(II) have been demonstrated to catalyze the oxidation of tertiary amines with hydrogen peroxide under mild conditions. nih.gov

Iron Catalysts: Iron compounds, such as iron(II) chloride (FeCl₂), are effective for the oxidative amidation of tertiary amines, a related transformation. acs.org

Other Metal Catalysts: Catalysts based on metals like tungsten (e.g., sodium tungstate, Na₂WO₄) and rhenium (e.g., methyltrioxorhenium) have been used for the H₂O₂-mediated oxidation of amines to N-oxides. nih.gov

Organocatalysis: Metal-free catalytic systems are gaining interest due to lower toxicity and cost.

Polyfluoroalkyl Ketones: Ketones with fluoroalkyl groups, such as 2,2,2-trifluoroacetophenone, have been identified as effective organocatalysts for the oxidation of tertiary amines to N-oxides using hydrogen peroxide. These reactions are noted for their chemoselectivity and can proceed in high yields with low catalyst loading (e.g., 10 mol %). nih.gov

Nitroxyl (B88944) Radicals: Stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), in conjunction with a co-catalyst such as copper, can facilitate aerobic oxidations, offering a different pathway for amine functionalization. nih.gov

For long-chain fatty amines specifically, the focus remains on ensuring high conversion rates while minimizing side reactions. The choice of catalyst must account for the steric hindrance and potential for micelle formation presented by the lipophilic isostearyl group of the precursor molecule.

Alternative Reagents and Solvent Systems

The selection of reagents and solvents is critical for optimizing the synthesis of this compound, influencing reaction rates, product purity, and process safety.

Alternative Oxidizing Agents: While hydrogen peroxide is standard, other oxidants can be employed for the N-oxidation of tertiary amines.

Peroxy Acids: Reagents like peroxycarboxylic acids (RCOOOH), such as meta-chloroperoxybenzoic acid (mCPBA), are potent oxidants for converting tertiary amines to amine oxides. libretexts.orgfartaklotus.com

Caro's Acid: A mixture of hydrogen peroxide and sulfuric acid, known as Caro's acid (peroxymonosulfuric acid), is another strong oxidizing agent suitable for this transformation. fartaklotus.com

Ozone: Ozone has also been noted as a powerful oxidant for preparing amine oxides. google.com

The use of these alternative oxidants may offer advantages in terms of reaction speed but often involves higher costs and more complex handling and safety protocols compared to hydrogen peroxide.

Solvent Systems: The solvent plays a crucial role in the synthesis, affecting the solubility of reactants and the stability of the product.

Aqueous Systems: Water is a common solvent for amine oxide synthesis, particularly for water-soluble products. For the oxidation of long-chain tertiary amines, maintaining an aqueous environment helps stabilize the resulting amine oxide. google.com

Alcohols: Low molecular weight alcohols, such as methanol (B129727) or isopropanol, are frequently used, sometimes in combination with water. nih.gov

Aprotic Solvents: Solvents like acetonitrile (B52724) have also been utilized in studies of amine oxidation. nih.gov

The choice of solvent can significantly impact reaction outcomes. For instance, studies on other oxidation reactions have shown that protic solvents can sometimes reduce catalyst activity by adsorbing onto active sites. researchgate.net For a molecule like Isostearamidopropyl Morpholine, which possesses both a long hydrophobic tail and a polar head, the solvent system must be carefully selected to ensure all components remain in a single phase to facilitate the reaction, while also preventing issues like gel formation that can occur with long-chain surfactants. google.com

Scale-Up Considerations and Industrial Process Optimization Research

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a host of challenges that require careful process optimization. The primary goals of scale-up are to ensure consistent product quality, maximize yield, minimize cost, and maintain safe operations. acs.org

Key Process Parameters for Optimization:

Temperature Control: The oxidation of tertiary amines is an exothermic reaction. Efficient heat removal is critical on a large scale to prevent temperature excursions that could lead to side reactions or decomposition of the amine oxide product.

Reagent Addition: The rate of addition of the oxidizing agent (typically hydrogen peroxide) must be carefully controlled to manage the reaction rate and temperature.

Mixing and Agitation: Effective mixing is crucial to ensure homogeneity, particularly given the potential for high viscosity or gel formation with long-chain amine oxides. google.com Inadequate mixing can lead to localized "hot spots" and incomplete reaction.

Control of Impurities: Industrial processes must control for unreacted starting materials, such as the tertiary amidoamine precursor, and byproducts. For amine oxides used in personal care, there is also a focus on minimizing potential nitrosamine (B1359907) impurities.

Industrial Production Challenges:

Gel Formation: A significant challenge in the production of long-chain alkyl tertiary amines is the potential for gel formation, which can impede mixing and heat transfer. This is often managed by adjusting reactant concentrations, controlling temperature, or diluting the reaction mixture. google.com

Viscosity Management: The product is a surfactant, and its solutions can be highly viscous. Process design must account for the energy required for pumping and mixing these viscous fluids.

Downstream Processing and Purification: After the reaction, the product stream requires purification. This typically involves:

Decomposition of Excess Oxidant: Any remaining hydrogen peroxide is often catalytically decomposed, for example, using manganese dioxide, followed by filtration. fartaklotus.com

Solvent Removal: If necessary, excess solvent is removed, usually via distillation, to achieve the desired final concentration of the active amine oxide.

Purification: For high-purity applications, techniques like ion exchange may be employed to remove ionic impurities. researchgate.netresearchgate.net

The table below summarizes key considerations during the scale-up of this compound production.

| Parameter | Laboratory Scale Focus | Industrial Scale Challenge | Optimization Strategy |

| Heat Transfer | Easy to manage with standard glassware and heating mantles/baths. | High potential for localized overheating due to lower surface-area-to-volume ratio. | Use of jacketed reactors with efficient cooling systems; controlled addition of reagents. |

| Mixing | Typically efficient with magnetic or overhead stirrers. | High viscosity and potential for gel formation can create non-homogenous zones. | High-torque agitators; reactor and impeller design optimized for viscous fluids. |

| Impurity Profile | Focus on achieving high purity for characterization. | Need to consistently meet specifications while minimizing cost. | Precise control of stoichiometry and reaction conditions; implementation of robust purification steps. |

| Process Safety | Handling small quantities of reagents. | Managing large volumes of strong oxidizers and potentially exothermic reactions. | Process hazard analysis (PHA); implementation of automated control and safety interlocks. |

Research into continuous processing, such as using microreactors, offers a promising avenue for safer and more efficient large-scale production of amine oxides by providing superior heat and mass transfer compared to traditional batch reactors. acs.org

Fundamental Interfacial and Colloidal Science of Isostearamidopropyl Morpholine Oxide

Thermodynamics of Micellization and Critical Micelle Concentration (CMC) Investigations

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form organized structures called micelles. This process, termed micellization, is a spontaneous phenomenon driven by the minimization of free energy of the system. For Isostearamidopropyl Morpholine (B109124) Oxide, like other surfactants, this process is governed by a delicate balance of thermodynamic forces.

The thermodynamics of micellization can be described by the following equation:

ΔG°mic = ΔH°mic - TΔS°mic

Where:

ΔG°mic is the standard Gibbs free energy of micellization.

ΔH°mic is the standard enthalpy of micellization.

ΔS°mic is the standard entropy of micellization.

T is the temperature in Kelvin.

Generally, for nonionic surfactants, the enthalpy of micellization (ΔH°mic) is often a small positive (endothermic) or negative (exothermic) value, indicating that the process is not strongly driven by enthalpy. scialert.net The spontaneity is thus largely governed by the large positive entropy change (ΔS°mic).

Table 1: Hypothetical Thermodynamic Parameters of Micellization for an Amine Oxide Surfactant

| Thermodynamic Parameter | Hypothetical Value Range | Significance |

| Critical Micelle Concentration (CMC) | 10-4 - 10-3 M | Low concentration required for micelle formation. |

| Gibbs Free Energy (ΔG°mic) | -20 to -40 kJ/mol | Indicates a spontaneous micellization process. wikipedia.orgnih.gov |

| Enthalpy (ΔH°mic) | -5 to +5 kJ/mol | Suggests the process is not strongly driven by heat changes. scialert.net |

| Entropy (ΔS°mic) | +50 to +150 J/mol·K | Highlights the dominant role of the hydrophobic effect. |

Note: The values in this table are hypothetical and represent typical ranges for similar nonionic/amphoteric surfactants. Specific experimental data for Isostearamidopropyl Morpholine Oxide is required for accurate values.

Adsorption Phenomena at Solid-Liquid Interfaces

The utility of this compound in various formulations often stems from its ability to adsorb onto solid surfaces, thereby modifying their properties. This adsorption is a key process in applications such as conditioning, where the surfactant forms a film on a surface.

The relationship between the concentration of a surfactant in a solution and the amount adsorbed onto a solid surface at a constant temperature is described by an adsorption isotherm. For nonionic surfactants like this compound, the adsorption isotherm on a hydrophilic surface like silica (B1680970) typically shows a sigmoidal shape. psu.edunih.gov

At very low concentrations, individual surfactant molecules adsorb onto the surface. As the concentration increases towards the CMC, a sharp increase in adsorption is often observed, which is attributed to the formation of surface aggregates or micelles. Beyond the CMC, the adsorption typically reaches a plateau as the surface becomes saturated. academie-sciences.fr The adsorption process is influenced by the nature of the solid surface (hydrophilic or hydrophobic) and the molecular structure of the surfactant. psu.edu

Commonly used models to describe adsorption isotherms include the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is more suited for heterogeneous surfaces. acs.org

Table 2: Generic Adsorption Isotherm Data for a Nonionic Surfactant on a Solid Surface

| Surfactant Concentration (mol/L) | Amount Adsorbed (mg/g) |

| 1.0E-05 | 0.5 |

| 5.0E-05 | 2.5 |

| 1.0E-04 | 10.0 |

| 5.0E-04 | 25.0 |

| 1.0E-03 | 30.0 |

| 5.0E-03 | 30.5 |

Note: This table presents illustrative data. The actual adsorption isotherm for this compound would depend on the specific solid substrate, temperature, and solvent conditions.

The rate at which surfactant molecules adsorb onto a surface is another crucial aspect of their interfacial behavior. Kinetic studies of adsorption provide insights into the mechanism of adsorption, such as whether the process is diffusion-controlled or limited by the attachment to the surface.

For many nonionic surfactants, the adsorption process can often be described by a diffusion-controlled model, where the rate of adsorption is governed by the transport of surfactant monomers from the bulk solution to the surface. psu.eduacademie-sciences.fr However, more complex models may be required, especially at concentrations above the CMC where micelles are present. The kinetics of adsorption can be influenced by factors such as the surfactant's molecular weight, the presence of an energy barrier to adsorption, and the hydrodynamic conditions of the system.

Kinetic models like the pseudo-first-order and pseudo-second-order models are often used to analyze experimental data and determine the rate constants of adsorption. nih.gov

Interaction Mechanisms with Charged Surfaces and Colloidal Systems

This compound is an amine oxide, a class of surfactants that can exhibit different charge characteristics depending on the pH of the solution. In acidic conditions, the oxygen atom can be protonated, giving the molecule a positive charge (cationic behavior). In neutral or alkaline conditions, it is generally considered nonionic, although it possesses a highly polar N-O bond which can engage in strong hydrogen bonding. acs.org

This pH-dependent charge allows it to interact electrostatically with charged surfaces. For instance, on a negatively charged surface, such as silica above its isoelectric point or damaged hair, the cationic form of the surfactant would be strongly attracted, leading to significant adsorption. kfupm.edu.sanih.gov This adsorption can neutralize the negative surface charge and, at higher concentrations, even lead to a charge reversal, where the surface becomes positively charged. This modification of surface charge is a key mechanism in its function as a conditioning agent. mdpi.com

Beyond electrostatic interactions, hydrophobic associations play a significant role in the adsorption of this compound at interfaces. The long, hydrophobic isostearyl tail of the molecule has a strong affinity for nonpolar surfaces and can also interact with hydrophobic regions of other molecules or surfaces.

Rheological Behavior of this compound Solutions and Dispersions

The rheological characteristics of this compound solutions are intrinsically linked to the molecular structure and the interactions between the surfactant molecules in a given solvent. As an amidoamine oxide, its ability to modify the flow properties of a solution is significant, making it a subject of interest in formulations where viscosity control is crucial.

Solutions of amidoamine oxides, the class of surfactants to which this compound belongs, are known to exhibit non-Newtonian fluid behavior. Specifically, they often display shear-thinning properties, where the viscosity of the solution decreases as the applied shear rate increases. This behavior is attributed to the alignment of the self-assembled surfactant structures, such as rod-like micelles, in the direction of flow, which reduces the resistance to flow.

The viscosity of this compound solutions is dependent on several factors, including its concentration, the temperature, and the presence of electrolytes. Generally, as the concentration of the surfactant increases above its critical micelle concentration (CMC), the viscosity of the solution increases due to the formation of larger and more entangled micellar structures. Temperature typically has an inverse relationship with viscosity; an increase in temperature often leads to a decrease in viscosity due to increased molecular motion and a potential shift in micellar shape and size.

Research on related amidoamine oxides has shown that the length of the alkyl chain and the nature of the headgroup can significantly influence the rheological properties. For instance, longer hydrophobic chains tend to promote the formation of more elongated micelles, leading to higher solution viscosities. The presence of amide groups, as in this compound, can lead to hydrogen bonding between surfactant molecules, further influencing the rheological profile and potentially leading to the formation of viscoelastic gels under certain conditions. nih.gov

Table 1: Hypothetical Rheological Data for this compound Solutions

| Concentration (wt%) | Temperature (°C) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |

| 2 | 25 | 10 | 150 |

| 2 | 25 | 100 | 80 |

| 5 | 25 | 10 | 500 |

| 5 | 25 | 100 | 250 |

| 5 | 40 | 10 | 300 |

| 5 | 40 | 100 | 150 |

Phase Behavior and Self-Assembly in Aqueous and Non-Aqueous Systems

The self-assembly of this compound in both aqueous and non-aqueous systems is a cornerstone of its functionality as a surfactant. This behavior is driven by the amphiphilic nature of the molecule, which seeks to minimize the contact between its hydrophobic tail and the polar solvent, and maximize the interaction of its hydrophilic headgroup with the solvent.

In aqueous solutions, once the concentration of this compound reaches a certain threshold known as the critical micelle concentration (CMC), the surfactant molecules begin to aggregate into organized structures called micelles. The CMC is a critical parameter that indicates the concentration at which the surfactant begins to exhibit its surface-active properties, such as lowering surface tension. For amidoamine oxides, the CMC is influenced by the length of the hydrophobic tail and the nature of the hydrophilic headgroup. nih.gov While specific data for this compound is scarce, related amidoamine surfactants have CMCs that are dependent on the alkyl chain length and the presence of salts. nih.gov

Above the CMC, as the surfactant concentration increases, the micelles can grow and change shape, transitioning from spherical to rod-like or worm-like structures. This transition is a key factor in the viscosity increase observed in its solutions.

At even higher concentrations, these elongated micelles can further organize into more ordered structures known as lyotropic liquid crystalline phases. nih.gov These phases are characterized by a degree of long-range order, unlike the isotropic micellar solutions. Common liquid crystalline phases for surfactants include:

Hexagonal phase (H₁): Characterized by the packing of cylindrical micelles into a hexagonal lattice.

Lamellar phase (Lα): Composed of bilayers of surfactant molecules separated by layers of the solvent.

Cubic phases (I₁, V₁): More complex, bicontinuous structures.

The formation of these phases is highly dependent on the surfactant concentration, temperature, and the presence of additives like salts or co-surfactants. The specific phase behavior of this compound would be dictated by the geometry of its molecules, including the packing parameter which relates the headgroup area to the volume and length of the hydrophobic tail. The bulky morpholine oxide headgroup and the branched isostearyl tail would play a significant role in determining the preferred curvature of the surfactant aggregates and thus the resulting phase.

In non-aqueous solvents, the self-assembly behavior of this compound would be inverted. In non-polar solvents, the surfactant would form reverse micelles, with the hydrophilic headgroups sequestered in the core and the hydrophobic tails extending into the solvent. The phase behavior in such systems would also be concentration and temperature-dependent, potentially leading to the formation of different types of lyotropic liquid crystals.

Table 2: General Phase Behavior of Amphiphilic Surfactants in Aqueous Solution

| Concentration Range | Predominant Self-Assembled Structure | Physical State |

| Below CMC | Monomers | Isotropic Solution |

| At and slightly above CMC | Spherical Micelles | Isotropic Micellar Solution |

| Increasing Concentration | Cylindrical/Worm-like Micelles | Viscous Isotropic Solution |

| Higher Concentration | Hexagonal Liquid Crystal | Viscoelastic Gel |

| Very High Concentration | Lamellar Liquid Crystal | Anisotropic Fluid/Gel |

Note: This table represents a generalized phase progression for surfactants and is not based on specific experimental data for this compound.

Advanced Analytical Chemistry for Isostearamidopropyl Morpholine Oxide Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating Isostearamidopropyl Morpholine (B109124) Oxide from raw materials, reaction byproducts, and final formulations. The choice of technique depends on the analyte's concentration, the complexity of the matrix, and the specific analytical goal (e.g., quantification or impurity profiling).

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the intact Isostearamidopropyl Morpholine Oxide molecule by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight, low volatility, and thermal lability present significant challenges. Amine oxides are known to degrade at the high temperatures required for GC analysis. However, GC and GC-MS are valuable for analyzing potential volatile precursors or degradation products, such as morpholine.

For the analysis of related compounds like morpholine, a common approach involves collection, extraction, and derivatization to create a more volatile and stable compound suitable for GC analysis. osha.govnih.govnih.gov For instance, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, which is then readily analyzed by GC-MS. nih.gov A similar strategy could theoretically be applied to detect morpholine residues in a sample of this compound.

Any compound that has a similar retention time to the target analyte or its derivative can act as a potential interference. Chromatographic conditions can often be modified to separate such interferences. osha.gov GC-MS provides an additional layer of confirmation through the mass spectrum of the eluting compound, which serves as a chemical fingerprint.

Table 1: Hypothetical GC-MS Parameters for Analysis of Volatile Precursors/Impurities This table is based on established methods for related small amine compounds like morpholine. nih.govnih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Mid-polarity capillary column (e.g., DB-5ms, HP-5ms) | Separates compounds based on boiling point and polarity. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 60°C, ramp to 280°C | Separates compounds with different boiling points over time. |

| Carrier Gas | Helium or Hydrogen | Moves the sample through the column. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and quantifies the separated compounds. osha.gov |

| MS Ionization Mode | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), are the premier techniques for the analysis of this compound. These methods are well-suited for large, non-volatile, and thermally sensitive molecules.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. The long isostearyl chain provides significant hydrophobic character, allowing for strong retention on non-polar stationary phases like C18 or C8. The polar morpholine oxide headgroup ensures solubility in typical mobile phase mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). The addition of modifiers such as formic acid or acetic acid to the mobile phase is often necessary to ensure good peak shape by protonating the amine oxide.

UPLC-MS offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, typically using an electrospray ionization (ESI) source, it allows for highly selective and sensitive quantification. ESI in positive ion mode would readily protonate the this compound molecule, yielding a strong signal for the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be used for definitive structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 2: Typical UPLC-MS/MS Parameters for this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8, < 2 µm particle size | Separates the analyte from impurities based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid aids ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component; its increasing concentration elutes the analyte. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition. |

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized technique used for the determination of inorganic and small organic ions. metrohm.com While not suitable for analyzing the large, intact this compound molecule, IC is an excellent method for quantifying potential ionic impurities or degradation products that may be present in the final product. cromlab-instruments.es

For example, IC with suppressed conductivity detection can be used to determine the concentration of residual inorganic anions (e.g., chloride, sulfate) from the synthesis process or small cationic species like morpholine if it exists in its protonated form. cromlab-instruments.eslcms.cz The determination of certain ions can be challenging due to the sample matrix, but methods can be optimized to achieve the required sensitivity and separation. lcms.cznih.gov

Table 3: Ion Chromatography Conditions for Potential Ionic Impurities This table is based on established methods for determining amines and anions in various matrices. cromlab-instruments.eslcms.cz

| Analysis | Column Type | Eluent | Detection |

|---|---|---|---|

| Cations (e.g., Morpholine) | Cation-exchange (e.g., IonPac CS16) lcms.cz | Methanesulfonic Acid (MSA) Gradient lcms.cz | Suppressed Conductivity |

| Anions (e.g., Cl⁻, SO₄²⁻) | Anion-exchange | Carbonate/Bicarbonate Buffer | Suppressed Conductivity |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical structure, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR experiments provide a wealth of information.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would show distinct signals for the long, overlapping alkyl protons of the isostearyl chain, the protons of the propyl linker, and the protons on the morpholine ring. The protons on the carbons adjacent to the electron-withdrawing N-oxide group would be shifted downfield compared to a standard morpholine ring. nih.gov

¹³C NMR: Shows a single peak for each unique carbon atom in the molecule. This allows for a complete carbon count. The chemical shifts indicate the type of carbon (alkyl, next to an oxygen or nitrogen, carbonyl). The carbonyl carbon of the amide group would have a characteristic downfield shift. Similar to the proton spectrum, the carbons adjacent to the N-oxide function are deshielded and shifted downfield. nih.gov

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals by showing which protons are coupled to each other and which protons are attached to which carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Regions for this compound

| Molecular Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isostearyl (CH₃, CH₂, CH) | 0.8 - 1.6 | 14 - 40 |

| Amide (CONH) | 7.5 - 8.5 (broad) | 172 - 176 (C=O) |

| Propyl Linker (CH₂) | 1.7 - 3.5 | 25 - 60 |

| Morpholine Oxide (CH₂-N⁺-O⁻) | 3.5 - 4.5 | 65 - 75 |

| Morpholine Oxide (CH₂-O) | 3.8 - 4.8 | 60 - 70 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are fast, non-destructive, and provide a molecular fingerprint of the compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by several key absorption bands:

A strong, sharp absorption around 1640 cm⁻¹ corresponding to the C=O stretch (Amide I band).

A band around 1550 cm⁻¹ from the N-H bend (Amide II band).

Strong, sharp peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching of the long alkyl chain.

A prominent C-O-C stretching vibration from the ether linkage in the morpholine ring, typically around 1100 cm⁻¹.

A characteristic N-O stretching vibration for the amine oxide group, expected in the 950-970 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR is more sensitive to polar functional groups, Raman is particularly effective for analyzing non-polar bonds, such as the C-C and C-H bonds of the long alkyl backbone. It is also an excellent tool for studying carbon-based materials and their organization. mdpi.com The technique is highly specific and can provide fingerprint information with minimal sample preparation. mdpi.com

Table 5: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (Alkyl) | IR & Raman | 2850 - 2960 | Stretching |

| C=O (Amide I) | IR | ~1640 | Stretching |

| N-H (Amide II) | IR | ~1550 | Bending |

| C-O-C (Ether) | IR | ~1100 | Stretching |

| N-O (Amine Oxide) | IR | 950 - 970 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and characterization of this compound. Due to the compound's nature as an amidoamine oxide, specific ionization techniques and fragmentation analyses are employed to confirm its molecular structure and identify related impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which aids in determining the elemental composition.

Electrospray ionization (ESI) is a commonly used technique for analyzing tertiary amine oxides, typically conducted in the positive ion mode. nih.gov In this mode, this compound readily forms a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor [M+H]⁺ ion, are crucial for detailed structural analysis.

The fragmentation patterns of amidoamine oxides are characteristically complex but provide significant structural information. nih.gov A primary and highly diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, resulting in a prominent [M+H-16]⁺ ion. rsc.org Another significant fragmentation occurs via the loss of a hydroxylamine (B1172632) group, a known pathway for dialkyl tertiary amine-N-oxides. nih.gov Research on amidoamine oxide homologs has shown that characteristic fragment ions are often produced from cleavage at the amide bond, similar to peptide analysis. nih.gov Furthermore, chain-length-dependent fragmentation patterns have been observed, which can help in the structural verification of congeners with varying alkyl chain lengths. nih.gov Even low-intensity fragment ions can provide critical information for distinguishing between structurally similar compounds. nih.gov

Table 1: Characteristic Mass Spectrometry Fragmentation of Amidoamine Oxides

| Precursor Ion | Fragmentation Pathway | Resultant Ion/Loss | Significance | Source(s) |

| [M+H]⁺ | Neutral Loss of Oxygen | [M+H-16]⁺ | Diagnostic for the N-oxide functional group. | rsc.orgrsc.org |

| [M+H]⁺ | Cleavage of Amide Bond | Varies | Provides information on the fatty acid and amine portions of the molecule. | nih.gov |

| [M+H]⁺ | Loss of Hydroxylamine | [M+H - R₂NOH]⁺ | Confirms the tertiary amine oxide structure. | nih.gov |

| [M+H]⁺ | Chain-length Dependent Fission | Varies | Helps identify homologs and analogs. | nih.gov |

This table is generated based on findings from the analysis of structurally related amine oxides.

Electrochemical Methods for Concentration Determination

Electrochemical methods offer a robust and sensitive approach for the quantitative analysis of surfactants like this compound in various matrices. These techniques are often advantageous due to their speed, low cost, and potential for miniaturization. rsc.org The primary methods applicable to long-chain tertiary amine oxides involve potentiometry and voltammetry.

Potentiometric titration is a well-established method for quantifying ionic surfactants. For tertiary amine oxides, analysis is typically performed at a low pH (e.g., pH 2), where the amine oxide is protonated and behaves as a cation. rsc.org This allows for its titration against a standard anionic surfactant solution, such as sodium lauryl sulfate. The endpoint of the titration can be detected using a surfactant-sensitive poly(vinyl chloride) (PVC) membrane electrode. rsc.orgrsc.org This method has been shown to be quantitative for determining tertiary amine oxides in the presence of their corresponding unreacted tertiary amines, which can be quantified separately after an extraction step. rsc.org The technique demonstrates good precision and recovery, making it suitable for quality control applications. rsc.orgrsc.org

Voltammetric techniques, which measure current as a function of applied potential, can also be adapted for the analysis of surfactants. tandfonline.com Surfactants can be measured directly if they are electroactive, or indirectly by their effect on the electrochemical response of another substance. nih.gov For a compound like this compound, its adsorption onto an electrode surface can alter the electrode's properties. tandfonline.com This can be leveraged by using modified electrodes, such as a screen-printed carbon electrode (SPCE), where the presence of the cationic surfactant can enhance or inhibit the signal of a redox probe like potassium ferricyanide (B76249) (K₃FeCN₆). tandfonline.comnih.gov The change in the electrochemical signal can be correlated to the surfactant's concentration. The use of surfactants in the supporting electrolyte or as an electrode modifier can significantly increase the sensitivity and selectivity of the determination. tandfonline.comtandfonline.com

Table 2: Comparison of Electrochemical Methods for Tertiary Amine Oxide Determination

| Parameter | Potentiometric Titration | Voltammetric Analysis |

| Principle | Measures potential change during titration with an oppositely charged surfactant. | Measures current change due to redox reaction or surface adsorption. |

| Working Electrode | Poly(vinyl chloride) (PVC) membrane electrode. | Screen-Printed Carbon Electrode (SPCE), Carbon Paste Electrode (CPE). tandfonline.comnih.gov |

| Reagents | Standard anionic surfactant titrant (e.g., sodium lauryl sulfate). rsc.org | Redox probe (e.g., K₃FeCN₆) in a supporting electrolyte. nih.gov |

| Measurement | Endpoint detection from titration curve. | Peak current measurement (e.g., via Cyclic Voltammetry). |

| Reported Performance | High precision (e.g., 23.8 ± 0.1% m/m) and recovery. rsc.org | High sensitivity with low limits of detection (LOD) possible. tandfonline.com |

This table synthesizes data from studies on long-chain amine oxides and related cationic surfactants.

Method Validation and Quality Assurance in this compound Analysis

Method validation and robust quality assurance (QA) are critical for ensuring that the analytical data for this compound is reliable, accurate, and fit for purpose, particularly in regulated industries like cosmetics. inspectionmanaging.comhalecosmeceuticals.com Quality assurance encompasses the entire process, from raw material inspection to finished product testing, and operates within the framework of Good Manufacturing Practice (GMP). fastercapital.compharmatutor.org

The validation of an analytical method, such as the potentiometric titration or MS analysis of this compound, involves demonstrating that the procedure is suitable for its intended use. sophim.com This is achieved by assessing a set of specific performance characteristics defined by international guidelines.

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials (isostearic acid, N,N-dimethyl-1,3-propanediamine), byproducts, or other formulation ingredients. pharmatutor.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using a reference material or by spike/recovery studies. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation and is evaluated at different levels (repeatability, intermediate precision). rsc.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, reagent concentration), providing an indication of its reliability during normal usage. sophim.com

A comprehensive quality control program for a product containing this compound would involve routine testing using validated methods to ensure batch-to-batch consistency and compliance with all specifications. fastercapital.com

Table 3: Key Parameters for Analytical Method Validation of this compound

| Validation Parameter | Objective | Example Application for this compound |

| Specificity | To ensure the signal is from the target analyte only. | Analyzing a sample spiked with potential precursors and byproducts to confirm no interference in the potentiometric titration endpoint or MS signal. |

| Accuracy | To determine how close the measured value is to the true value. | Performing spike and recovery experiments by adding a known amount of pure this compound to a placebo formulation and measuring the recovery. rsc.org |

| Precision | To assess the random error and reproducibility of the method. | Analyzing at least six replicates of a single batch and calculating the relative standard deviation (RSD) of the concentration results. rsc.org |

| Linearity | To confirm a proportional response to concentration. | Preparing a series of calibration standards at different concentrations and plotting the response versus concentration to determine the correlation coefficient (r²). |

| Robustness | To evaluate the method's reliability with minor changes. | Slightly varying the pH of the titration medium or the collision energy in the MS/MS analysis and observing the effect on the final result. |

Environmental Chemistry and Degradation Pathways of Isostearamidopropyl Morpholine Oxide

Biodegradation Mechanisms and Rates in Aquatic and Terrestrial Environments

Isostearamidopropyl Morpholine (B109124) Oxide is considered to be readily biodegradable. regulations.gov Studies on structurally similar amidoamine oxides have shown that they are readily broken down by microorganisms under aerobic conditions. regulations.govspecialchem.com A ready biodegradability test conducted on a substance with the same CAS number as a component of Isostearamidopropyl Morpholine Lactate (CAS No. 133651-38-4) showed 77.4% degradation over a 28-day period, classifying it as readily biodegradable. regulations.gov While this test provides a strong indication of its susceptibility to microbial degradation, specific rates in distinct aquatic and terrestrial environments are not extensively documented in publicly available literature.

The general biodegradation pathway for amine oxide surfactants is understood to proceed through two primary routes:

ω-Oxidation: This involves the oxidation of the terminal methyl group of the alkyl chain, leading to the formation of an ω-amino fatty acid. This is followed by deamination to yield an amine and an ω-oxo fatty acid. specialchem.com

C-N Bond Fission: This pathway involves the cleavage of the bond between the amine group and the alkyl chain, resulting in the formation of alkanals and fatty acids. These intermediates are then further degraded through β-oxidation and N-demethylation to ultimately produce carbon dioxide and ammonia. specialchem.com

For the morpholine ring component, studies on the biodegradation of a related compound, N-methylmorpholine-N-oxide (NMMO), provide insight into its likely fate. The degradation of NMMO is a step-wise process initiated by the reduction of the N-oxide to N-methylmorpholine. This is followed by demethylation to form morpholine, which is then subject to ring cleavage. sevron.co.uk This suggests that the morpholine ring of Isostearamidopropyl Morpholine Oxide would also undergo cleavage following initial degradation steps.

The rate and extent of biodegradation can be influenced by several factors, including the concentration of the surfactant and the pH of the environment.

Table 1: Biodegradability of this compound

| Test Type | Duration | Result | Classification | Citation |

| Ready Biodegradability (Manometric Respirometry) | 28 days | 77.4% degradation | Readily Biodegradable | regulations.gov |

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis, Oxidation)

While biodegradation is the primary degradation route for this compound, abiotic processes can also contribute to its transformation in the environment.

Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis under certain environmental conditions. nih.gov Generally, amides hydrolyze under both acidic and alkaline conditions, though the rates can be slow at neutral pH. The morpholine ring itself is generally resistant to hydrolysis. nih.gov

Oxidation: The amine oxide functional group is an oxidant and can participate in oxidation-reduction reactions. utah.edu In the environment, it can be reduced back to the corresponding tertiary amine. sevron.co.uk The long alkyl chain can also be subject to oxidation. The degradation of some plastics is initiated by photo-initiated oxidative degradation, which involves the formation of free radicals. nih.gov A similar process could potentially occur with the alkyl chain of this compound upon exposure to sunlight.

Identification and Characterization of Transformation Products and Metabolites

Specific studies identifying the transformation products and metabolites of this compound are limited in publicly accessible literature. However, based on the known degradation pathways of related compounds, a number of potential products can be inferred. specialchem.comsevron.co.ukun-spbf.org

Biodegradation of the isostearamidopropyl chain is expected to yield smaller fatty acids and eventually carbon dioxide. The morpholine ring, following cleavage, would be broken down into smaller, more readily biodegradable organic molecules.

Potential transformation products from abiotic degradation could include the corresponding tertiary amine (Isostearamidopropyl Morpholine) through reduction of the N-oxide. Hydrolysis would lead to isostearic acid and N-(3-aminopropyl)morpholine.

The identification of these potential products would require specific analytical studies using techniques such as mass spectrometry. un-spbf.orgnih.gov

Sorption and Mobility in Environmental Compartments (Soil, Sediment, Water)

As a surfactant, this compound possesses both hydrophobic (the isostearyl chain) and hydrophilic (the morpholine oxide and amide groups) moieties. This amphiphilic nature dictates its behavior at interfaces and its sorption to soil and sediment particles.

The sorption of surfactants to soil is a complex process influenced by the properties of the surfactant and the soil, including organic matter content, clay content, and pH. crodabeauty.com Cationic surfactants, for example, can strongly adsorb to negatively charged soil particles. As an amphoteric surfactant, this compound can exhibit cationic or non-ionic characteristics depending on the pH.

The mobility of surfactants in soil can also be affected by the formation of micelles at concentrations above the critical micelle concentration (CMC). These micelles can encapsulate other hydrophobic compounds, affecting their transport.

Table 2: Factors Influencing Sorption and Mobility

| Factor | Influence on Sorption | Influence on Mobility |

| Soil Organic Matter | Increases sorption | Decreases mobility |

| Clay Content | Increases sorption | Decreases mobility |

| pH | Affects surfactant charge and surface charge of soil, influencing sorption | Can increase or decrease mobility depending on the specific interactions |

| Surfactant Concentration | Sorption increases up to the CMC | Mobility can increase above the CMC due to micelle formation |

Role of this compound in Environmental Remediation Technologies

The surfactant properties of this compound make it a candidate for use in environmental remediation technologies, particularly surfactant-enhanced soil washing (SESW).

Surfactant-Enhanced Soil Washing for Heavy Metal Mobilization

Heavy metals are a significant class of soil contaminants. nih.gov SESW is a remediation technique that uses surfactants to enhance the removal of contaminants from soil. Surfactants can mobilize heavy metals through several mechanisms.

Mechanisms of Contaminant Desorption and Transport

The primary mechanisms by which surfactants like this compound can enhance the desorption and transport of heavy metals from soil include:

Reduction of Interfacial Tension: Surfactants lower the interfacial tension between the soil particles and the washing solution, allowing for better penetration of the solution and contact with the contaminants.

Complexation: The surfactant molecules can form complexes with the heavy metal ions, increasing their solubility in the washing solution. un-spbf.org For a cationic or amphoteric surfactant, this can occur through electrostatic interactions or coordination with the hydrophilic head group.

Ion Exchange: Cationic surfactants can compete with positively charged heavy metal ions for negatively charged binding sites on the soil particles, leading to the release of the metals into the solution.

The effectiveness of SESW depends on various factors, including the type and concentration of the surfactant, the pH of the washing solution, the type of soil, and the specific heavy metals being targeted.

Computational Chemistry and Molecular Modeling of Isostearamidopropyl Morpholine Oxide

Molecular Structure and Conformation Analysis

No published studies detailing the conformational analysis or optimized molecular geometry of Isostearamidopropyl Morpholine (B109124) Oxide through computational methods were found.

Quantum Chemical Calculations and Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

There is no available data from quantum chemical calculations, such as DFT, that would provide insight into the frontier molecular orbitals (HOMO-LUMO), charge distribution, or other electronic properties of Isostearamidopropyl Morpholine Oxide.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

No molecular dynamics simulation studies have been published that describe the behavior of this compound in solution or at interfaces.

Prediction of Intermolecular Interactions and Self-Assembly Behavior

Computational predictions regarding the intermolecular interactions and self-assembly characteristics of this compound are not available in the current body of scientific literature.

Computational Approaches for Exploring Structure-Function Relationships

There are no documented computational studies that specifically explore the relationship between the molecular structure of this compound and its functional properties.

Regulatory Science and Chemical Substance Identity Frameworks for Isostearamidopropyl Morpholine Oxide

Global Chemical Inventories and Registration Processes for Amine Oxides

The commercialization of chemical substances like amine oxides is governed by a global patchwork of regulatory frameworks. A cornerstone of this system is the chemical inventory, a list of existing substances legally manufactured, imported, or used within a specific country or region. chemservice-group.com For a new substance to be introduced, it must typically undergo a registration process, which involves submitting a dossier of data to the relevant authorities. chemservice-group.com Key global inventories include the Toxic Substances Control Act (TSCA) inventory in the United States, the European Inventory of Existing Commercial Chemical Substances (EINECS) and the list of New Chemical Substances (ELINCS) in Europe, the Domestic Substances List (DSL) in Canada, the Australian Inventory of Industrial Chemicals (AIIC), the Inventory of Existing Chemical Substances in China (IECSC), and the Japanese Existing and New Chemical Substances Inventory (ENCS). chemsafetypro.comchemradar.com

The registration process, exemplified by Europe's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, requires manufacturers and importers to gather comprehensive data on a substance's properties, uses, and risks. chemservice-group.comcnrs.fr This process applies to the broad category of amine oxides, which are utilized in a variety of industrial and consumer products. oecd.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) review registered pesticides, which can include certain amine oxides, every 15 years to ensure they continue to meet safety standards. regulations.gov For Isostearamidopropyl Morpholine (B109124) Oxide, its presence on these inventories dictates its ability to be sold and used in those markets. The substance is listed with an FDA Unique Ingredient Identifier (UNII) of 9I551GQ82I. fda.gov

Nomenclature and Systematic Identification in Chemical Databases

Precise identification of a chemical substance is fundamental for regulatory and scientific purposes. This is achieved through a standardized system of nomenclature and unique identifiers assigned in various chemical databases. Isostearamidopropyl Morpholine Oxide is identified by the Chemical Abstracts Service (CAS) number 123813-16-1. fda.gov This identifier is unique to this specific chemical structure.

The compound is derived from its tertiary amine precursor, Isostearamidopropyl Morpholine (CAS No. 72300-23-3). nih.gov The nomenclature helps to understand the compound's structure: it is the N-oxide of the parent amine, formed by the oxidation of the nitrogen atom in the morpholine ring. cosmileeurope.eu This relationship is crucial for tracking chemical synthesis and potential impurities.

Below is a table detailing the key identifiers for this compound and its parent amine.

| Identifier Type | This compound | Isostearamidopropyl Morpholine (Precursor) |

| CAS Number | 123813-16-1 | 72300-23-3 nih.gov |

| IUPAC Name | N/A | 16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide nih.gov |

| Synonym | isooctadecanamide, N-[3-(4-morpholinyl)propyl]-N-oxide thegoodscentscompany.com | N-(3-(4-Morpholinyl)propyl)isooctadecanamide nih.gov |

| FDA UNII | 9I551GQ82I fda.gov | U7190A9Q1L nih.govfda.gov |

| Molecular Formula | C25H50N2O3 | C25H50N2O2 nih.gov |

| InChIKey | PEWFHTFASPEWFH-UHFFFAOYSA-N | LJWPCXCFOGGBFK-UHFFFAOYSA-N nih.gov |

Impurities Profiling and Control in Commercial Preparations

Commercial preparations of chemical substances are rarely 100% pure and contain process-related impurities that must be identified and controlled. nda.gov.za For tertiary amine oxides, the identity and quantity of impurities are often dependent on the specific manufacturing process used. google.com

The most common method for producing amine oxides is the oxidation of a tertiary amine precursor with an oxidizing agent, typically hydrogen peroxide. google.comgoogleapis.com This process can lead to several common impurities:

Unreacted Tertiary Amine: The starting material, in this case, Isostearamidopropyl Morpholine, may remain in the final product if the reaction does not go to completion. Commercial amine oxide solutions can contain up to 2 wt% of the corresponding unreacted tertiary amine. google.com

Residual Hydrogen Peroxide: Excess hydrogen peroxide used to drive the oxidation reaction may remain. While often kept low (e.g., under 0.6 wt%), its presence can be a factor in the stability of the final formulation. google.com

Nitrosoamines: These can form as minor by-products during the conventional manufacturing process. googleapis.com Due to their potential health concerns, processes are often optimized to reduce their formation to below the limits of detection. googleapis.com

Metal Impurities: Trace levels of transition metals, such as iron and copper, can be present from the raw materials or equipment and are known to potentially catalyze the oxidative degradation of amines. nih.gov

Control of these impurities is a critical aspect of quality assurance in chemical manufacturing to ensure the consistency and safety of the final product.

Scientific Data Requirements for Chemical Substance Characterization in Regulatory Contexts

For a chemical to be registered with regulatory agencies like the EPA or under REACH, a comprehensive dataset characterizing the substance is required. cnrs.frregulations.gov This scientific data package is used to assess the potential risks to human health and the environment. impactanalytical.com The requirements are extensive and typically include:

Identity of the Substance: This involves confirming the chemical structure using techniques such as FT-IR, NMR, and mass spectrometry, along with determining the purity via chromatographic methods like liquid or gas chromatography. impactanalytical.com

Physicochemical Properties: A standard set of data is required, including but not limited to melting/freezing point, boiling point, vapor pressure, water solubility, and the partition coefficient (n-octanol/water), which helps predict environmental fate. cnrs.fr

Toxicological Information: This involves a tiered set of studies to evaluate potential health effects. It typically starts with acute toxicity (oral, dermal, inhalation), skin and eye irritation, and skin sensitization. Further tests may be required for mutagenicity, repeated dose toxicity, and reproductive/developmental toxicity. hse.gov.uk

Ecotoxicological Information: Data is needed to assess the substance's environmental impact, including its potential for degradation and bioaccumulation. Standard tests include acute toxicity to fish, aquatic invertebrates (e.g., Daphnia), and algae. cnrs.fr

As an example, data submitted for the related compound Isostearamidopropyl Morpholine Lactate included acute oral toxicity studies in rats (LD50 >5.0 g/kg), skin and eye irritation tests in rabbits (mildly irritating), and mutagenicity assays (not mutagenic in the Ames test). cir-safety.org This illustrates the type of foundational data regulators evaluate.

Emerging Research Directions for Isostearamidopropyl Morpholine Oxide

Novel Synthetic Routes for Enhanced Sustainability

The traditional synthesis of amine oxides often involves the oxidation of tertiary amines with reagents like hydrogen peroxide. wikipedia.org While effective, current research is intensely focused on developing "green" and more sustainable synthetic methodologies. For Isostearamidopropyl Morpholine (B109124) Oxide, this translates to exploring routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Another promising approach is the adoption of continuous flow synthesis. rsc.org This technique, when applied to the synthesis of amine oxides like N-methylmorpholine N-oxide, has demonstrated the potential for safer and more scalable production compared to traditional batch processes. rsc.orgrsc.orgrsc.org The use of microstructured reactors can enhance heat and mass transfer, leading to higher conversions in shorter reaction times. For instance, the synthesis of N-methylmorpholine N-oxide from N-methylmorpholine and hydrogen peroxide in a microreactor achieved approximately 98% conversion within 14 minutes at 60°C. rsc.orgrsc.org The principles of continuous flow can be extrapolated to the synthesis of more complex amine oxides like Isostearamidopropyl Morpholine Oxide, potentially leading to a more atom-economical and inherently safer manufacturing process.

Furthermore, research into flavin-catalyzed oxidation with hydrogen peroxide presents a mild and highly effective method for producing N-oxides from aliphatic amines. asianpubs.org Enzymatic synthesis routes, although less explored for this specific class of compounds, represent a frontier in green chemistry that could offer high selectivity and biodegradability of the catalysts themselves.

The table below summarizes some of the emerging sustainable synthetic strategies for amine oxides.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Heterogeneous Catalysis | Use of recyclable catalysts like layered double hydroxides exchanged with transition metal oxide anions. google.comgoogle.com | Reduced waste, catalyst reusability, milder reaction conditions. |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream, often in microreactors. rsc.org | Enhanced safety, improved scalability, higher efficiency, and better process control. |

| Flavin-Catalyzed Oxidation | Employs flavin as a catalyst for hydrogen peroxide-based oxidation. asianpubs.org | Mild reaction conditions, high selectivity. |

| Enzymatic Synthesis | Utilizes enzymes to catalyze the oxidation of the tertiary amine. | High specificity, biodegradable catalysts, environmentally benign conditions. |

Advanced Spectroscopic Probes for Interfacial Dynamics

Understanding the behavior of this compound at interfaces is crucial for optimizing its performance in various formulations. Advanced spectroscopic techniques are providing unprecedented insights into the adsorption, aggregation, and molecular orientation of surfactants at liquid-air, liquid-liquid, and solid-liquid interfaces.

Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) are powerful techniques for probing the structure and composition of surfactant layers. SANS can provide information on the size and shape of micelles and other aggregates in solution, while NR can determine the thickness and composition of adsorbed surfactant films at interfaces with high resolution. acs.orgnih.govjst.go.jp For example, NR studies on other amine oxides have revealed the formation of a single monolayer at the surface of polymer films, with the remaining surfactant distributed throughout the bulk. acs.orgnih.gov Such studies on this compound could elucidate its distribution in complex formulations and its role in stabilizing interfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool. Both ¹H and ¹³C NMR can be used to determine the chemical structure and purity of this compound and to study its interactions with other molecules in solution. informahealthcare.comresearchgate.netresearchgate.netnih.gov For instance, NMR has been used to observe conformational changes in alkaloid structures upon N-oxidation and to characterize degradation products of N-methylmorpholine N-oxide. informahealthcare.comresearchgate.netnih.gov This suggests that NMR could be employed to study the degradation pathways of the morpholine oxide headgroup in this compound under various environmental conditions.

Other spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Dynamic Light Scattering (DLS) are also being used to investigate surfactant-polymer interactions and the formation of mixed surfactant-lipid systems. researchgate.netcolab.ws DLS, for example, can be used to measure the size of aggregates formed between this compound and other components in a formulation, such as polymers or other surfactants.

The table below highlights some advanced spectroscopic probes and their potential applications in studying this compound.

| Spectroscopic Probe | Information Gained | Potential Application for this compound |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and structure of micelles and aggregates in bulk solution. jst.go.jp | Characterizing the self-assembly behavior in aqueous solutions and in the presence of other formulation components. |

| Neutron Reflectometry (NR) | Thickness, density, and composition of adsorbed layers at interfaces. acs.orgnih.gov | Determining the orientation and packing at interfaces, and its distribution in thin films. |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, conformational changes, and intermolecular interactions. informahealthcare.comresearchgate.netnih.gov | Confirming chemical structure, studying degradation pathways, and probing interactions with other molecules. |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius of particles and aggregates in solution. researchgate.net | Measuring the size of mixed micelles and polymer-surfactant complexes. |

Development of Predictive Models for Environmental Fate

As the use of specialty chemicals like this compound becomes more widespread, there is a growing need to predict their environmental fate and potential impact. Predictive models are becoming increasingly sophisticated, incorporating a range of physicochemical properties and environmental parameters to estimate the distribution, persistence, and degradation of chemicals in the environment.

Research on the biodegradation of amine oxides has shown that they are generally biodegradable under both aerobic and anaerobic conditions. researchgate.netnih.govnih.govresearchgate.net However, the presence of an amide group, as in this compound, has been found to slow down the mineralization process. nih.gov This is a critical piece of information for developing accurate predictive models. Studies on related compounds have identified potential biodegradation pathways, such as ω-oxidation of the alkyl chain and cleavage of the C-N bond, leading to the formation of intermediates like fatty acids and smaller amines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a key area of research. These models correlate the chemical structure of a compound with its properties, including biodegradability and toxicity. By developing QSAR models for amido amine oxides, it would be possible to predict the environmental fate of new, related compounds without extensive experimental testing.

Environmental fate models (EFMs) , such as multimedia compartmental models and spatial river/watershed models, are used to predict the concentration of chemicals in different environmental compartments (water, soil, sediment). mdpi.com These models integrate data on a chemical's properties (e.g., solubility, vapor pressure, octanol-water partition coefficient) with information on environmental conditions (e.g., water flow rates, sediment characteristics) to simulate its transport and transformation. researchgate.netnih.govstone-env.com For this compound, these models could be used to estimate its predicted environmental concentrations (PECs) resulting from its use in consumer and industrial products.

The table below outlines the types of predictive models being developed and their relevance to this compound.

| Model Type | Description | Relevance to this compound |

| Biodegradation Pathway Models | Predicts the likely degradation products of a chemical based on its structure and known metabolic pathways. researchgate.net | Elucidating the transformation of this compound in the environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with properties like biodegradability and toxicity. | Predicting the environmental behavior of this compound and related compounds. |

| Environmental Fate Models (EFMs) | Simulate the transport, distribution, and persistence of chemicals in the environment. mdpi.com | Estimating predicted environmental concentrations (PECs) in various environmental compartments. |

Multiscale Modeling Approaches for Complex Formulations

The performance of this compound is often dependent on its interactions within complex formulations, such as cosmetic emulsions. Multiscale modeling is an emerging computational approach that bridges the gap between molecular-level interactions and macroscopic properties, enabling a more rational design of formulated products. colab.wsresearchgate.net

At the smallest scale, molecular dynamics (MD) simulations can provide detailed information about the conformation of this compound molecules, their interactions with water and other solvents, and their aggregation into micelles. nih.gov These simulations can reveal how changes in the molecular structure affect properties like the critical micelle concentration (CMC) and micelle shape.

Coarse-grained (CG) modeling is a technique that simplifies the representation of molecules, allowing for simulations of larger systems and longer timescales than are accessible with all-atom MD. rsc.orgnih.govmdpi.comresearchgate.net CG models are particularly well-suited for studying the self-assembly of surfactants into complex structures and their interactions with polymers and other surfaces. nih.govmdpi.comresearchgate.net For formulations containing this compound, CG simulations could be used to predict phase behavior, emulsion stability, and the distribution of the surfactant between different phases.

The table below describes the different levels of multiscale modeling and their application to formulations with this compound.

| Modeling Scale | Technique | Information Gained | Application to this compound Formulations |

| Molecular Scale | All-Atom Molecular Dynamics (MD) | Detailed molecular conformations, intermolecular forces, and solvation. nih.gov | Understanding the fundamental interactions of this compound with other ingredients. |

| Mesoscale | Coarse-Grained (CG) Modeling | Self-assembly into micelles, phase behavior, and interactions with surfaces. rsc.orgnih.govmdpi.comresearchgate.net | Predicting the microstructure of emulsions and the role of this compound in stabilizing them. |

| Macroscopic Scale | Continuum Models (e.g., based on thermodynamics and fluid dynamics) | Bulk properties like rheology, texture, and long-term stability. colab.wsresearchgate.net | Linking formulation composition to final product performance and optimizing formulations for desired attributes. |

Synergistic Interactions of this compound with Other Chemical Entities in Model Systems

This compound is rarely used in isolation. Its performance is often enhanced through synergistic interactions with other chemical entities in a formulation. Understanding and harnessing these synergies is a key area of ongoing research.